E-64c

概要

説明

E-64Cは、ロキシスタチン酸としても知られており、E-64の誘導体です。それは不可逆的で膜透過性のシステインプロテアーゼ阻害剤です。この化合物は、カテプシンB、H、Lなどの幅広いシステインプロテアーゼ、ならびにカルパインを阻害する能力で知られています。 This compoundは、その強力な阻害効果と細胞膜を透過する能力のために、科学研究で広く使用されてきました .

科学的研究の応用

E-64C has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool to study the mechanisms of cysteine proteases and to develop new inhibitors.

Biology: It is used to investigate the role of cysteine proteases in various biological processes, including cell signaling and apoptosis.

Medicine: this compound has potential therapeutic applications in the treatment of diseases involving cysteine proteases, such as Alzheimer’s disease and muscular dystrophy.

Industry: This compound is used in the development of protease inhibitors for various industrial applications, including the production of pharmaceuticals

作用機序

E-64Cは、システインプロテアーゼの活性部位に不可逆的に結合することによってその効果を発揮します。this compoundのエポキシスクシニル基は、活性部位のシステイン残基のチオール基と反応して、共有結合を形成します。この共有結合は、プロテアーゼ活性を阻害し、プロテアーゼが基質を切断するのを防ぎます。this compoundの分子標的は、カテプシンB、H、L、およびカルパインが含まれます。 これらのプロテアーゼの阻害は、さまざまな細胞経路とプロセスを調節することができます .

類似の化合物との比較

This compoundは、その不可逆的な結合と膜透過性のために、システインプロテアーゼ阻害剤の中で独特です。類似の化合物には、次のようなものがあります。

E-64: this compoundの親化合物であり、システインプロテアーゼを阻害しますが、膜透過性はありません。

ロイペプチン: プロテアーゼと共有結合を形成しない可逆的なシステインプロテアーゼ阻害剤。

アンチパン: 別の可逆的なシステインプロテアーゼ阻害剤で、作用機序が異なります。

This compoundは細胞膜を透過し、プロテアーゼを不可逆的に阻害する能力があり、研究と潜在的な治療的用途において貴重なツールとなっています .

生化学分析

Biochemical Properties

E-64c plays a significant role in biochemical reactions by inhibiting cysteine proteases . It interacts with enzymes such as calpain and cathepsin C . The nature of these interactions involves the formation of a covalent bond with the cysteine residue in the active site of these enzymes .

Cellular Effects

This compound influences cell function by inhibiting the activity of cysteine proteases, which play a crucial role in various cellular processes . By inhibiting these enzymes, this compound can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of cysteine proteases, thereby inhibiting their activity . This binding interaction results in changes in gene expression and enzyme activity, which can have profound effects on cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways related to the activity of cysteine proteases . It interacts with these enzymes and can affect metabolic flux and metabolite levels .

Transport and Distribution

It is known that this compound can accumulate in cells due to its high affinity for cysteine proteases .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the same subcellular compartments as the cysteine proteases it inhibits .

準備方法

E-64Cは、L-ロイシンから出発する一連の化学反応によって合成されます。合成経路には、エポキシスクシニル基の形成が含まれ、これはその阻害活性に不可欠です。反応条件は通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用を含みます。 This compoundの工業生産方法は、高収率と純度を確保するために最適化された反応条件を使用した大規模合成を含みます .

化学反応の分析

E-64Cは、次のようないくつかのタイプの化学反応を受けます。

酸化: this compoundは特定の条件下で酸化されて、酸化された誘導体を生成することができます。

還元: 還元反応は、this compoundの官能基を修飾して、その阻害活性を変化させる可能性があります。

置換: this compoundは、特定の官能基が他の基に置換される置換反応を受ける可能性があり、その生物活性を変更する可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

This compoundは、次のような幅広い科学研究の応用を持っています。

化学: this compoundは、システインプロテアーゼのメカニズムを研究し、新しい阻害剤を開発するためのツールとして使用されます。

生物学: それは、細胞シグナル伝達やアポトーシスを含むさまざまな生物学的プロセスにおけるシステインプロテアーゼの役割を調査するために使用されます。

医学: this compoundは、アルツハイマー病や筋ジストロフィーなど、システインプロテアーゼが関与する疾患の治療における潜在的な治療的用途を持っています。

産業: This compoundは、医薬品製造など、さまざまな産業用途向けのプロテアーゼ阻害剤の開発に使用されています

類似化合物との比較

E-64C is unique among cysteine protease inhibitors due to its irreversible binding and membrane permeability. Similar compounds include:

E-64: The parent compound of this compound, which also inhibits cysteine proteases but lacks membrane permeability.

Leupeptin: A reversible cysteine protease inhibitor that does not form a covalent bond with the protease.

Antipain: Another reversible cysteine protease inhibitor with a different mechanism of action.

This compound’s ability to cross cell membranes and irreversibly inhibit proteases makes it a valuable tool in research and potential therapeutic applications .

生物活性

Loxistatin acid, also known as E-64c, is a potent cysteine protease inhibitor that has garnered attention for its biological activity, particularly in the context of neurodegenerative diseases and traumatic brain injury (TBI). This article provides a comprehensive overview of the biological activity of loxistatin acid, including its mechanisms of action, therapeutic potential, and relevant case studies.

Loxistatin acid functions primarily by irreversibly inhibiting cysteine proteases, particularly cathepsins B and L. These enzymes are involved in various physiological processes, including protein degradation, cell signaling, and apoptosis. By inhibiting these proteases, loxistatin acid can modulate pathological processes in several diseases.

- Cysteine Protease Inhibition : Loxistatin acid covalently binds to the active site of cysteine proteases, thus preventing their enzymatic activity. This mechanism is crucial in reducing the levels of amyloid-beta (Aβ) peptides implicated in Alzheimer’s disease (AD) and other neurodegenerative conditions .

- Impact on Amyloid-Beta : In studies involving transgenic mouse models of AD, loxistatin acid administration led to significant reductions in brain Aβ levels and improved memory deficits. This suggests that loxistatin acid may offer therapeutic benefits for AD patients by targeting the underlying proteolytic pathways that contribute to Aβ accumulation .

Alzheimer's Disease

Loxistatin acid has been studied for its potential as a treatment for Alzheimer's disease due to its ability to inhibit cathepsin B activity. In a study involving transgenic mice expressing human amyloid precursor protein (APP), oral administration of loxistatin acid resulted in:

- Reduction of Aβ Levels : A dose-dependent decrease in both Aβ(40) and Aβ(42) levels was observed.

- Improvement in Memory Function : Behavioral assessments indicated enhanced spatial memory performance following treatment with loxistatin acid .

Traumatic Brain Injury (TBI)

Research has also demonstrated the efficacy of loxistatin acid in models of TBI. Administering loxistatin acid shortly after injury resulted in:

- Enhanced Neuromotor Function : Significant improvements were noted in motor function tests following treatment.

- Reduction in Brain Pathology : The compound effectively reduced cathepsin B activity, correlating with improved outcomes in TBI models .

Case Studies

Pharmacokinetics and Metabolism

The pharmacokinetic profile of loxistatin acid indicates rapid absorption and conversion from its prodrug form (E64d) to the active form (E64c) upon oral administration. Key metabolites identified include hydroxy derivatives that retain some biological activity . Understanding these metabolic pathways is essential for optimizing dosing regimens and therapeutic efficacy.

特性

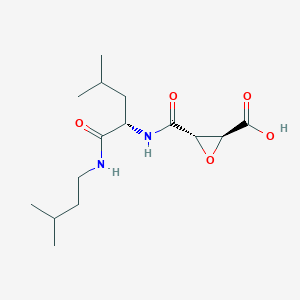

IUPAC Name |

(2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-8(2)5-6-16-13(18)10(7-9(3)4)17-14(19)11-12(22-11)15(20)21/h8-12H,5-7H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMSYZJDIQPSDI-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(CC(C)C)NC(=O)C1C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76684-89-4 | |

| Record name | Loxistatin acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76684-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076684894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does E-64-c interact with cysteine proteases?

A1: E-64-c acts as a suicide inhibitor, forming a covalent bond with the active site cysteine residue of cysteine proteases. This irreversible binding blocks the enzyme's catalytic activity. [] The binding mode has been extensively studied using X-ray crystallography, revealing specific interactions with the S' subsites of the protease. [, , ]

Q2: What are the downstream effects of inhibiting cysteine proteases with E-64-c?

A2: The downstream effects depend on the specific cysteine protease targeted. For instance, inhibiting cathepsin B with E-64-c disrupts lysosomal protein degradation. [] In the context of muscular dystrophy, E-64-c can prevent muscle damage by inhibiting calcium-activated neutral proteases (calpains). [, , , ]

Q3: Can E-64-c inhibit other types of proteases?

A3: E-64-c demonstrates high specificity for cysteine proteases and does not affect serine, aspartic, or metalloproteases. [, , ] This selectivity makes it a valuable tool for studying the specific roles of cysteine proteases in biological processes.

Q4: What is the molecular formula and weight of E-64-c?

A4: The molecular formula of E-64-c is C15H27N3O6. Its molecular weight is 345.4 g/mol.

Q5: Is there any spectroscopic data available for E-64-c?

A5: Yes, proton NMR spectroscopy and mass spectrometry have been used to characterize E-64-c and its metabolites. [, ] Crystallographic studies have provided detailed information about its three-dimensional structure and binding interactions with target proteases. [, , ]

Q6: What is known about the stability of E-64-c under various conditions?

A6: E-64-c is generally stable under acidic conditions but can degrade under basic conditions. [] Its stability in various formulations has been investigated to improve its bioavailability and shelf life. []

Q7: Does E-64-c have any catalytic properties?

A7: E-64-c itself does not possess catalytic activity. It functions as an inhibitor by forming a stable covalent adduct with the active site of cysteine proteases.

Q8: How has computational chemistry been used to study E-64-c?

A8: Computational methods, including molecular docking and molecular dynamics simulations, have been employed to study the binding mode of E-64-c to cysteine proteases. [, ] These studies provide valuable insights into the structural basis of its inhibitory activity.

Q9: What is the impact of structural modifications on the activity of E-64-c?

A9: The structure-activity relationship of E-64-c has been extensively investigated. [, ] Replacing the terminal agmatine group with other moieties has led to derivatives with altered potency and selectivity. For example, CA-074 exhibits greater selectivity for cathepsin B compared to E-64-c. [, ] Similarly, EST, the ethyl ester of E-64-c, was designed for improved oral bioavailability. [, , ]

Q10: What is the metabolic fate of E-64-c in vivo?

A10: Following oral administration in rats, E-64-c is primarily metabolized to loxistatin acid (M-1) and its hydroxy metabolites (M-4a and M-4b). [] These metabolites are found in both plasma and urine. [] E-64-c can also form glutathione and cysteine conjugates in the liver. []

Q11: How is E-64-c absorbed and distributed in the body?

A11: While E-64-c itself has low oral bioavailability due to its hydrophilic nature, its ethyl ester derivative, EST, shows improved absorption from the intestine. [] The absorption of EST is enhanced when administered with food. []

Q12: Has E-64-c demonstrated efficacy in any disease models?

A12: E-64-c and its derivatives have shown promise in various disease models, particularly for muscular dystrophy. [, , ] In dystrophic hamsters, chronic administration of EST significantly prolonged lifespan. []

Q13: What is the evidence for the efficacy of E-64-c in models of muscular dystrophy?

A13: Studies in dystrophic chickens and hamsters have demonstrated the potential of E-64-c and its derivatives for treating muscular dystrophy. In a study with dystrophic chickens, E-64-c administration reduced the activity of calcium-activated neutral protease (CANP) in muscle tissue. [] This is significant because elevated CANP activity is implicated in muscle degradation associated with muscular dystrophy. [, ] Additionally, in dystrophic hamsters, a diet supplemented with EST, the orally bioavailable form of E-64-c, led to a significant extension of lifespan. [] These findings highlight the potential therapeutic benefit of targeting cysteine proteases like CANP with E-64-c in the context of muscular dystrophy.

Q14: Are there any strategies to improve the delivery of E-64-c to specific tissues?

A15: The development of EST, the ethyl ester of E-64-c, represents a successful strategy to enhance oral bioavailability. [] Further research into targeted drug delivery systems could potentially improve its efficacy and safety profile.

Q15: Are there any known biomarkers for E-64-c efficacy?

A15: While specific biomarkers for E-64-c efficacy are yet to be established, monitoring the activity of targeted cysteine proteases (e.g., cathepsins, calpains) could provide insights into treatment response.

Q16: What analytical methods are used to characterize and quantify E-64-c?

A17: Common analytical techniques used for E-64-c include high-performance liquid chromatography (HPLC) [, , ], mass spectrometry [, ], and various enzymatic assays using specific substrates. [, ]

Q17: Is there any information available on the environmental impact of E-64-c?

A17: The provided research papers do not delve into the environmental impact of E-64-c. Further investigation is needed to assess its potential ecotoxicological effects.

Q18: How does the inhibition of cathepsin B by E-64-c affect lysosomal proteolysis?

A19: Research shows that E-64-c treatment significantly reduces the degradation of proteins within lysosomes, the cellular compartments responsible for breaking down waste products. [] This finding suggests that cathepsin B plays a crucial role in lysosomal proteolysis, and its inhibition by E-64-c can disrupt this process.

Q19: What role does calcium play in the activation of the cysteine protease targeted by E-64-c in muscle cells?

A20: Studies on muscle cells indicate that the cysteine protease targeted by E-64-c, specifically calcium-activated neutral protease (CANP), becomes more sensitive to calcium in disease states like diabetes. [] This increased sensitivity leads to heightened CANP activity, potentially contributing to muscle damage. E-64-c, by inhibiting CANP, could mitigate this calcium-dependent muscle degradation.

Q20: How does E-64-c affect the activity of cathepsins B and H in dystrophic chickens?

A21: Research on dystrophic chickens shows that E-64-c administration effectively reduces the activity of cathepsins B and H in muscle tissue. [] This finding suggests that these cysteine proteases might contribute to muscle pathology in dystrophic chickens, and their inhibition by E-64-c could offer a potential therapeutic approach.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。